2-Amino-2-(4-bromophenyl)acetonitrile
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Overview
Description
2-Amino-2-(4-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(4-bromophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .
Another method involves the reaction of 4-bromophenylacetonitrile with ammonia in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Sodium Cyanide: Used in the synthesis of the compound from 4-bromobenzyl bromide.
Ammonia: Utilized in the conversion of 4-bromophenylacetonitrile to this compound.
Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted acetonitrile derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.
Scientific Research Applications
2-Amino-2-(4-bromophenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group and the 4-bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2,4′-Tribromoacetophenone: A compound with similar structural features but different reactivity and applications.
4-Bromophenylacetonitrile: A precursor in the synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile.
2-(4-Bromophenyl)-3-methylbutyronitrile: Another structurally related compound with distinct properties and uses.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFHIRBHKYBFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478391 |
Source
|
Record name | 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167024-66-0 |
Source
|
Record name | 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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